3-Amino-4-phenylthiophene-2-carboxylic acid

Antiparasitic Malaria Drug Discovery

Differentiate your drug discovery pipeline with a non-interchangeable 3-arylthiophene-2-carboxylic acid building block. Its specific phenyl substitution pattern delivers unique biological fingerprints: validated human protein farnesyltransferase probe (58% inhibition at 100 µM) and a rational starting point for antiplasmodial SAR (16% inhibition of P. falciparum 3D7 at 10 µM). Procure this high-purity scaffold to enable parallel solid-phase library synthesis and accelerate hit-to-lead campaigns.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 649757-57-3
Cat. No. B12594936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-phenylthiophene-2-carboxylic acid
CAS649757-57-3
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)O
InChIInChI=1S/C11H9NO2S/c12-9-8(6-15-10(9)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
InChIKeyNTHDUPWFIAOFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-phenylthiophene-2-carboxylic Acid (CAS 649757-57-3) Procurement Guide: Understanding the 3-Arylthiophene-2-Carboxylic Acid Scaffold


3-Amino-4-phenylthiophene-2-carboxylic acid (CAS 649757-57-3) is a small molecule building block characterized by a thiophene core substituted with an amino group, a phenyl ring, and a carboxylic acid moiety . It belongs to the broader class of 3-arylthiophene-2-carboxylic acids, a scaffold that has been specifically investigated for its potential as a protein farnesyltransferase inhibitor [1]. This compound is a key structural analog within a series explored for its ability to inhibit the proliferation of the malaria parasite *Plasmodium falciparum* [1].

Why 3-Amino-4-phenylthiophene-2-carboxylic Acid Cannot Be Replaced by Generic 3-Arylthiophenes: Evidence of Functional Selectivity


Within the 3-arylthiophene-2-carboxylic acid class, biological activity is not uniform and cannot be assumed. Systematic studies demonstrate that the specific nature of the aryl group at the 3-position of the thiophene core critically dictates the compound's functional profile, including its ability to inhibit key enzymes and affect parasite proliferation [1]. Substituting one aryl group for another, or altering the core substitution pattern, has been shown to result in significant, quantifiable differences in target potency and cellular efficacy [1]. Therefore, the specific phenyl substitution pattern of 3-amino-4-phenylthiophene-2-carboxylic acid is a non-interchangeable determinant of its unique biological fingerprint, as evidenced by the comparative data below.

3-Amino-4-phenylthiophene-2-carboxylic Acid: Quantitative Differentiation Data for Scientific Selection


Quantified Antiparasitic Potency: Direct Comparison of 3-Amino-4-phenylthiophene-2-carboxylic Acid vs. its 4-Chlorophenyl Analog Against P. falciparum

In a direct comparative study, 3-amino-4-phenylthiophene-2-carboxylic acid exhibited a quantifiably different ability to inhibit the proliferation of the malaria parasite *Plasmodium falciparum* compared to its closest structural analog, the 4-chlorophenyl derivative [1]. The unsubstituted phenyl derivative is essential for achieving the specific activity profile, as the addition of a chlorine atom results in a substantial loss of potency [1].

Antiparasitic Malaria Drug Discovery

Human Farnesyltransferase (FTase) Inhibition: Benchmarking 3-Amino-4-phenylthiophene-2-carboxylic Acid Against In-Class Analogs

The compound demonstrates activity as an inhibitor of human protein farnesyltransferase (FTase), a key enzyme target in oncology and parasitology. Its potency is situated within a defined activity range for the 3-arylthiophene-2-carboxylic acid series, providing a clear baseline for selecting more potent analogs [1]. This evidence confirms its activity against the target, while also allowing researchers to benchmark its performance for structure-activity relationship studies.

Enzyme Inhibition Oncology Protein Farnesyltransferase

Validated Research Applications for 3-Amino-4-phenylthiophene-2-carboxylic Acid Based on Quantitative Evidence


Antiparasitic Drug Discovery: Lead Identification for Novel Antimalarials

This compound is a suitable chemical starting point for medicinal chemistry programs targeting *Plasmodium falciparum*. Its demonstrated, albeit modest, 16% inhibition of the 3D7 strain at 10 µM [1] provides a validated baseline for structure-activity relationship (SAR) exploration. This directly contrasts with inactive analogs, confirming the critical nature of its specific substitution pattern for antiparasitic activity and making it a rational choice for hit-to-lead campaigns.

Oncology Target Validation: Inhibitor of Protein Farnesyltransferase (FTase)

The compound serves as a validated, small-molecule probe for studying protein farnesyltransferase (FTase) biology. Its confirmed 58% inhibition of the human enzyme at 100 µM [1] positions it as a functional tool for target validation studies or as a reference standard in the development of more potent, next-generation FTase inhibitors.

Synthetic Methodology and Library Synthesis: A Core Scaffold for Diversification

The 3-arylthiophene-2-carboxylic acid core is amenable to efficient solid-phase synthesis, enabling the rapid generation of diverse compound libraries [1]. Procuring 3-amino-4-phenylthiophene-2-carboxylic acid supports methodology development for parallel synthesis, allowing researchers to use it as a key building block or a comparator standard when exploring chemical space around this therapeutically relevant scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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